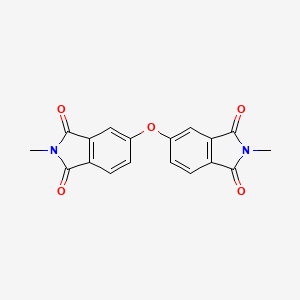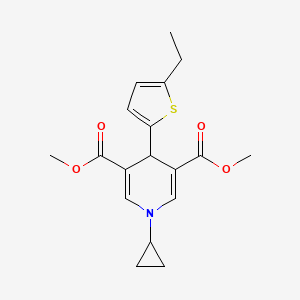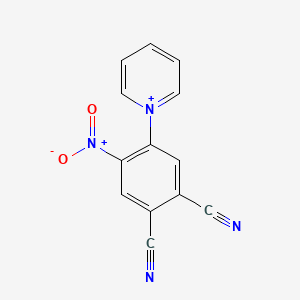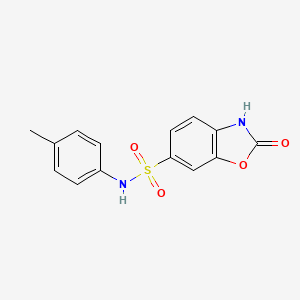![molecular formula C21H27N5O3 B11088624 1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine](/img/structure/B11088624.png)
1-(4-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE is a complex organic compound that features both methoxy and nitro functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is:
Piperazine Formation: The formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-4-(2-AMINO-5-PIPERAZINOPHENYL)PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(4-METHOXYPHENYL)-4-(2-CHLORO-5-PIPERAZINOPHENYL)PIPERAZINE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-(4-METHOXYPHENYL)-4-(2-NITRO-5-PIPERAZINOPHENYL)PIPERAZINE is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H27N5O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C21H27N5O3/c1-29-19-5-2-17(3-6-19)24-12-14-25(15-13-24)21-16-18(4-7-20(21)26(27)28)23-10-8-22-9-11-23/h2-7,16,22H,8-15H2,1H3 |
InChI Key |
IDNYMKFSVHQMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC(=C3)N4CCNCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-cyclohexylphenyl)-2-[(2,4-dimethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]ethanone](/img/structure/B11088564.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11088583.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone](/img/structure/B11088588.png)
![6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B11088590.png)
![N-[3-Allyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine](/img/structure/B11088593.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11088595.png)


![N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11088611.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11088612.png)
![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B11088617.png)

![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088626.png)
